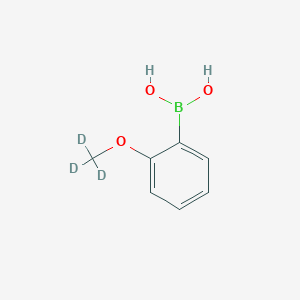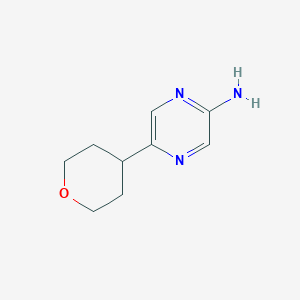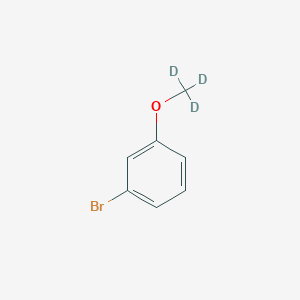
2-(Methoxy-d3)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy-d3)phenylboronic acid: is a deuterated derivative of phenylboronic acid, where the methoxy group is substituted with deuterium atoms. This compound is of significant interest in various fields of chemistry due to its unique properties and applications, particularly in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy-d3)phenylboronic acid typically involves the introduction of deuterium atoms into the methoxy group of phenylboronic acid. One common method is the deuteration of the methoxy group using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents in controlled environments to ensure high purity and yield of the deuterated compound. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methoxy-d3)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Methoxy-d3)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry:
Suzuki-Miyaura Coupling: The compound is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Protective Groups: It serves as a protective group in carbohydrate chemistry, allowing for selective functionalization of glycosides.
Biology:
Drug Delivery: The compound’s ability to form reversible covalent bonds with diols makes it useful in drug delivery systems.
Sensing and Imaging: It is employed in the development of sensors and imaging agents for biological molecules.
Medicine:
Diagnostic Tools: The compound is used in the synthesis of diagnostic tools for detecting various biomolecules.
Industry:
Mecanismo De Acción
The mechanism of action of 2-(Methoxy-d3)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the compound forming a covalent complex under basic conditions and dissociating under acidic conditions . This property is exploited in various applications, such as drug delivery and sensing, where controlled release or detection of target molecules is required.
Comparación Con Compuestos Similares
Phenylboronic Acid: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
4-Methoxyphenylboronic Acid: Another derivative with a methoxy group, but not deuterated.
Borinic Acids: Compounds with two C-B bonds and one B-O bond, exhibiting enhanced Lewis acidity compared to boronic acids.
Uniqueness: 2-(Methoxy-d3)phenylboronic acid is unique due to the presence of deuterium atoms, which can provide advantages in certain applications, such as improved stability and reduced metabolic degradation in biological systems. The deuterium labeling also allows for the use of the compound in isotopic labeling studies and NMR spectroscopy.
Propiedades
IUPAC Name |
[2-(trideuteriomethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQGIFOWRQYHD-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1B(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one](/img/structure/B7899371.png)


